molecular formula C17H18N2O4 B13993767 3-Phenyl-2-(2-pyridin-2-ylethoxycarbonylamino)propanoic acid CAS No. 87136-59-2

3-Phenyl-2-(2-pyridin-2-ylethoxycarbonylamino)propanoic acid

Cat. No.: B13993767
CAS No.: 87136-59-2
M. Wt: 314.34 g/mol
InChI Key: IAEFAPVBBQTSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2-(2-pyridin-2-ylethoxycarbonylamino)propanoic acid is an organic compound with a complex structure that includes both phenyl and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(2-pyridin-2-ylethoxycarbonylamino)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridineethanol with phenylalanine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(2-pyridin-2-ylethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-2-(2-pyridin-2-ylethoxycarbonylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(2-pyridin-2-ylethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: A simpler compound with similar structural features but lacking the pyridine ring.

    2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring and additional functional groups, showing diverse biological activities.

Uniqueness

3-Phenyl-2-(2-pyridin-2-ylethoxycarbonylamino)propanoic acid is unique due to its combination of phenyl and pyridine rings, which confer specific chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

CAS No.

87136-59-2

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

3-phenyl-2-(2-pyridin-2-ylethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H18N2O4/c20-16(21)15(12-13-6-2-1-3-7-13)19-17(22)23-11-9-14-8-4-5-10-18-14/h1-8,10,15H,9,11-12H2,(H,19,22)(H,20,21)

InChI Key

IAEFAPVBBQTSLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.